molecular formula C22H27NO2 B10761101 Lobeline, (+)- CAS No. 134-65-6

Lobeline, (+)-

Cat. No.: B10761101
CAS No.: 134-65-6
M. Wt: 337.5 g/mol
InChI Key: MXYUKLILVYORSK-QHAWAJNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lobeline can be synthesized through various chemical routes. One common method involves the condensation of 2,6-dimethylpiperidine with benzaldehyde, followed by reduction and cyclization . Another method involves the use of a ring-closing double aza-Michael reaction to synthesize lobelanine, which can then be converted to lobeline .

Industrial Production Methods: Industrial production of lobeline typically involves the extraction of the compound from Lobelia inflata. The plant material is harvested, dried, and then subjected to solvent extraction to isolate lobeline. The extracted compound is then purified through crystallization or chromatography techniques .

Comparison with Similar Compounds

Lobeline is unique among similar compounds due to its multiple mechanisms of action and its potential therapeutic uses. Similar compounds include:

Lobeline’s ability to interact with multiple receptor systems and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Key on ui mechanism of action

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration.

CAS No.

134-65-6

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

InChI

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1

InChI Key

MXYUKLILVYORSK-QHAWAJNXSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

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